molecular formula C26H26N6O B11330363 1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Cat. No.: B11330363
M. Wt: 438.5 g/mol
InChI Key: BBAVPDOVYOLJRT-UHFFFAOYSA-N
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Description

1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is a complex organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. The process may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Amination reactions: Introduction of the amino groups on the pyrimidine and phenyl rings.

    Urea formation: The final step involves the reaction of the amine groups with isocyanates or other urea-forming reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H26N6O

Molecular Weight

438.5 g/mol

IUPAC Name

1-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C26H26N6O/c1-17-7-9-20(10-8-17)29-24-16-25(28-19(3)27-24)30-21-11-13-22(14-12-21)31-26(33)32-23-6-4-5-18(2)15-23/h4-16H,1-3H3,(H2,31,32,33)(H2,27,28,29,30)

InChI Key

BBAVPDOVYOLJRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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